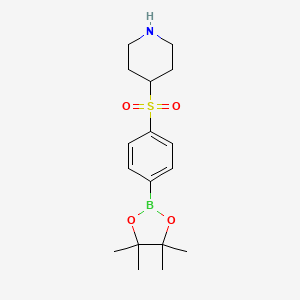
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring, a sulfonyl group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine typically involves multiple steps. One common method starts with the preparation of the boronate ester, which is then coupled with a sulfonyl chloride derivative under basic conditions to form the desired product. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Sulfides.
Substitution: Various substituted piperidines.
Scientific Research Applications
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine has several scientific research applications:
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine involves its interaction with various molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine is unique due to its combination of a boronate ester and a sulfonyl group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in diverse fields make it a valuable compound in scientific research and industrial applications.
Biological Activity
The compound 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H24BNO3S
- Molecular Weight : 343.46 g/mol
- CAS Number : 195062-61-4
The presence of the dioxaborolane moiety suggests potential applications in various therapeutic areas, particularly in drug discovery related to kinase inhibition and anti-inflammatory activities.
Kinase Inhibition
Recent studies have indicated that compounds containing boronates can serve as inhibitors for various kinases. The dioxaborolane group may facilitate interactions with active sites of kinases such as GSK-3β and IKK-β, which are crucial in several signaling pathways involved in cancer and inflammatory diseases.
Anti-inflammatory Activity
Preliminary research shows that derivatives of this compound exhibit significant anti-inflammatory effects. In vitro assays demonstrated the ability to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated microglial cells.
Table 1: Biological Activity Summary
Case Study 1: GSK-3β Inhibition
In a study assessing various compounds for GSK-3β inhibition, this compound exhibited promising inhibitory activity with an IC50 value indicating effective concentration levels for therapeutic applications. This suggests potential use in treating neurodegenerative diseases where GSK-3β is implicated.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of the compound revealed that it significantly inhibited the production of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells. The results indicated that at concentrations as low as 1 µM, the compound could effectively mitigate inflammation without cytotoxic effects on cell viability.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings suggest favorable oral bioavailability and a manageable toxicity profile at therapeutic doses. Further studies are required to fully elucidate these parameters.
Properties
Molecular Formula |
C17H26BNO4S |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)13-5-7-14(8-6-13)24(20,21)15-9-11-19-12-10-15/h5-8,15,19H,9-12H2,1-4H3 |
InChI Key |
WXBSORZFVCNZDO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















